molecular formula C11H18N2O B2372559 Furan-2-ylmethyl-(1-methyl-piperidin-4-yl)-amine CAS No. 359878-92-5

Furan-2-ylmethyl-(1-methyl-piperidin-4-yl)-amine

Cat. No.: B2372559
CAS No.: 359878-92-5
M. Wt: 194.278
InChI Key: ZJRROMOOCRNAPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furan-2-ylmethyl-(1-methyl-piperidin-4-yl)-amine is a chemical compound with the molecular formula C11H22N2O It is characterized by the presence of a furan ring attached to a piperidine moiety through a methylamine linker

Scientific Research Applications

Furan-2-ylmethyl-(1-methyl-piperidin-4-yl)-amine has a wide range of applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-ylmethyl-(1-methyl-piperidin-4-yl)-amine typically involves the reaction of furan-2-carbaldehyde with 1-methyl-4-piperidone in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine product. The reaction conditions generally include:

  • Solvent: Methanol or ethanol
  • Temperature: Room temperature to reflux
  • Reaction time: 4-6 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Furan-2-ylmethyl-(1-methyl-piperidin-4-yl)-amine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The imine intermediate can be reduced to form the corresponding amine.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: this compound.

    Substitution: Halogenated or nitrated furan derivatives.

Mechanism of Action

The mechanism of action of Furan-2-ylmethyl-(1-methyl-piperidin-4-yl)-amine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: A precursor in the synthesis of Furan-2-ylmethyl-(1-methyl-piperidin-4-yl)-amine.

    1-Methyl-4-piperidone: Another precursor used in the synthesis.

    Furan-2-carboxylic acid: An oxidation product of the furan ring.

Uniqueness

This compound is unique due to its combination of a furan ring and a piperidine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-13-6-4-10(5-7-13)12-9-11-3-2-8-14-11/h2-3,8,10,12H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRROMOOCRNAPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Starting materials: 1-Methyl-4-piperidone (0.5 g, 4.4 mmol, 1.0 eq.), Furfurylamine (0.43 g, 1.0 eq.).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step Two

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